5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one
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Overview
Description
5-(4-Bromophenyl)-4,6-diazaspiro[24]hept-4-en-7-one is a spirocyclic compound characterized by a unique structure that includes a bromophenyl group and a diazaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one typically involves the cyclopropanation of benzylideneisoxazol-5-one derivatives. One common method includes the reaction of 4-benzylideneisoxazol-5-one with diazomethane, which proceeds via a double methylene transfer to afford the spirocyclic product . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Industry: It may be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one involves its interaction with molecular targets in biological systems. The bromophenyl group and the diazaspiro ring system can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one: This compound shares a similar spirocyclic structure but differs in the substituents attached to the ring system.
Spiro[2.4]hepta-4,6-dienes: These compounds have a similar spirocyclic core but differ in the functional groups attached to the spiro ring.
Uniqueness
5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H9BrN2O |
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Molecular Weight |
265.11 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one |
InChI |
InChI=1S/C11H9BrN2O/c12-8-3-1-7(2-4-8)9-13-10(15)11(14-9)5-6-11/h1-4H,5-6H2,(H,13,14,15) |
InChI Key |
AHCNXFDHTPQMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(=O)NC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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